9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)
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Overview
Description
9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane): is a boron-containing compound known for its unique structure and reactivity. This compound features two 9-borabicyclo[3.3.1]nonane units connected by a dec-5-ene-1,10-diyl linker. The presence of boron atoms in its structure makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a dec-5-ene-1,10-diyl linker under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atoms. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron atoms are oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atoms to borohydrides, which are useful intermediates in various chemical processes.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling reactions.
Synthesis: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology:
Drug Delivery: The compound’s boron atoms can form stable complexes with biomolecules, making it a potential candidate for targeted drug delivery systems.
Imaging: Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment and imaging.
Medicine:
Cancer Therapy: The compound’s boron atoms can be used in BNCT to selectively target and destroy cancer cells.
Antibacterial Agents: Boron-containing compounds have shown promise as antibacterial agents due to their unique mechanism of action.
Industry:
Materials Science: The compound is used in the development of advanced materials, including boron-doped semiconductors and high-performance polymers.
Agriculture: Boron-containing compounds are used as micronutrients in fertilizers to promote plant growth.
Mechanism of Action
The mechanism of action of 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) involves the interaction of its boron atoms with various molecular targets. In catalysis, the boron atoms can coordinate with reactants to facilitate bond formation or cleavage. In biological systems, the boron atoms can form stable complexes with biomolecules, enhancing the compound’s stability and bioavailability. The compound’s unique structure allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research.
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane: A simpler boron-containing compound with similar reactivity but lacking the dec-5-ene-1,10-diyl linker.
9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane): A closely related compound with a different linker, affecting its reactivity and applications.
Uniqueness: The presence of the dec-5-ene-1,10-diyl linker in 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) imparts unique properties to the compound, such as enhanced stability and reactivity. This makes it a valuable tool in various scientific and industrial applications, distinguishing it from other boron-containing compounds.
Properties
CAS No. |
143038-17-9 |
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Molecular Formula |
C26H46B2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
9-[10-(9-borabicyclo[3.3.1]nonan-9-yl)dec-5-enyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C26H46B2/c1(3-5-7-21-27-23-13-9-14-24(27)16-10-15-23)2-4-6-8-22-28-25-17-11-18-26(28)20-12-19-25/h1-2,23-26H,3-22H2 |
InChI Key |
JWEFHDOBPFFKPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCC=CCCCCB3C4CCCC3CCC4 |
Origin of Product |
United States |
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